molecular formula C8H18ClNO B2393387 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride CAS No. 37022-20-1

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride

Cat. No.: B2393387
CAS No.: 37022-20-1
M. Wt: 179.69
InChI Key: WIPZKGJHIABQEA-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an aminomethyl group

Preparation Methods

The synthesis of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride typically involves the following steps:

    Synthetic Routes: The primary synthetic route involves the reaction of 3-methylcyclohexanol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. The reaction is typically carried out in an aqueous medium at elevated temperatures.

    Reaction Conditions: The reaction conditions include maintaining the temperature between 60-80°C and using a catalyst such as hydrochloric acid to facilitate the reaction.

    Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The aminomethyl group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

    Major Products: Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to changes in cellular functions.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(Aminomethyl)cyclohexanol, 1-(Aminomethyl)-2-methylcyclohexanol, and 1-(Aminomethyl)-4-methylcyclohexanol share structural similarities.

    Uniqueness: The presence of the 3-methyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(aminomethyl)-3-methylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(10,5-7)6-9;/h7,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPZKGJHIABQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37022-20-1
Record name 1-(aminomethyl)-3-methylcyclohexanol hydrochloride
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